molecular formula C6H3Br2I B166945 1,2-Dibromo-4-iodobenzene CAS No. 909072-74-8

1,2-Dibromo-4-iodobenzene

Cat. No.: B166945
CAS No.: 909072-74-8
M. Wt: 361.8 g/mol
InChI Key: XVOPLIDJHUQNRE-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-iodobenzene is a halogenated benzene derivative with the molecular formula C6H3Br2I. It is a yellowish crystalline solid widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique reactivity due to the presence of both bromine and iodine atoms on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-iodobenzene can be synthesized through several methods. One common approach involves the regioselective bromination of 4-iodoaniline, followed by diazotization and subsequent Sandmeyer reaction to introduce the bromine atoms . Another method includes the ortho-metalation of 4-iodoaniline, followed by halogen/metal permutations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions. The process requires precise temperature and pH control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzenes, which can be further utilized in organic synthesis and industrial applications .

Scientific Research Applications

1,2-Dibromo-4-iodobenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as an intermediate in various organic reactions.

    Biology: The compound is used in the study of halogenated benzene derivatives’ biological activities and their effects on living organisms.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diiodobenzene: Another halogenated benzene derivative with two iodine atoms on the benzene ring.

    2-Bromo-4-fluoro-1-iodobenzene: A compound with bromine, fluorine, and iodine atoms on the benzene ring.

Uniqueness

1,2-Dibromo-4-iodobenzene is unique due to the specific positioning of bromine and iodine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

1,2-dibromo-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2I/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOPLIDJHUQNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909072-74-8
Record name 1,2-Dibromo-4-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,2-Dibromo-4-iodobenzene in organic synthesis?

A1: this compound (4c) serves as a valuable intermediate in the synthesis of various 1,2-dibromobenzene derivatives []. These derivatives are particularly important as precursors in reactions that involve the formation of benzynes, highly reactive intermediates widely used in organic synthesis []. The presence of both bromine and iodine atoms in specific positions allows for versatile reactivity and regioselectivity in subsequent transformations.

Q2: How is this compound synthesized according to the research?

A2: The research paper outlines a synthetic route to this compound involving regioselective bromination and halogen/metal permutations []. While the specific steps for synthesizing this compound (4c) are not detailed in the abstract, the paper highlights its role as an intermediate within a broader synthetic scheme aimed at producing various 1,2-dibromobenzene derivatives.

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